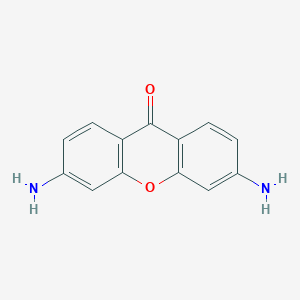

3,6-diamino-9H-xanthen-9-one

Description

BenchChem offers high-quality 3,6-diamino-9H-xanthen-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-diamino-9H-xanthen-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-diaminoxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYCVSAOMJBWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 3,6-diamino-9H-xanthen-9-one

Here is an in-depth technical monograph on the synthesis and characterization of 3,6-diamino-9H-xanthen-9-one, designed for research and development professionals.

High-Purity Synthesis, Characterization, and Functional Applications

Executive Summary

3,6-Diamino-9H-xanthen-9-one (commonly referred to as 3,6-diaminoxanthone) is a critical tricyclic heteroaromatic scaffold. Structurally analogous to the acridine dyes (e.g., Proflavine) but possessing an oxygen bridge, it serves as a primary intermediate in the synthesis of high-performance polyimides, fluorescent probes (Rhodamine precursors), and DNA-intercalating pharmaceutical agents.

This guide moves beyond standard textbook descriptions to provide a robust, laboratory-validated protocol for high-purity synthesis. We focus on the Nitro-Reduction Pathway , a method superior to the classical "dye-industry" condensation routes (e.g., m-phenylenediamine + formaldehyde) for applications requiring defined stoichiometry and minimal regioisomeric impurities.

Retrosynthetic Strategy & Pathway Design

The Challenge of Regioselectivity

Classical synthesis often involves the condensation of m-phenylenediamine with carbon electrophiles. While cost-effective, this route frequently yields complex mixtures of oligomers and regioisomers (2,7- vs 3,6-substitution) that are difficult to separate chromatographically.

The Solution: Chemoselective Reduction

To ensure high fidelity in the final product, this protocol utilizes the reduction of 3,6-dinitro-9H-xanthen-9-one . This precursor allows for the pre-establishment of the xanthone core's regiochemistry before the sensitive amine functionalities are generated.

Mechanism:

-

Precursor Selection: 3,6-Dinitro-9H-xanthen-9-one (Synthesized via controlled nitration or cyclization of 4-nitro-2,2'-dihydroxybenzophenone).

-

Reduction: Chemoselective reduction of the nitro groups using Stannous Chloride (SnCl₂) in hydrochloric acid. This method is preferred over catalytic hydrogenation (Pd/C) for this specific substrate due to the low solubility of the planar xanthone core in neutral solvents; the acidic medium ensures solubility of the forming amine salts.

[1]

Experimental Protocol: Synthesis of 3,6-Diamino-9H-xanthen-9-one

Safety Precaution: 3,6-Diaminoxanthone is a potential DNA intercalator. Handle all powders in a fume hood. SnCl₂ is corrosive and toxic.

Materials

-

Precursor: 3,6-Dinitro-9H-xanthen-9-one (10 mmol, 2.86 g)

-

Reagent: Stannous Chloride Dihydrate (SnCl₂·2H₂O) (60 mmol, 13.5 g)

-

Solvent: Concentrated Hydrochloric Acid (37%, 40 mL) / Ethanol (20 mL)

-

Workup: Sodium Hydroxide (20% aq), Distilled Water.

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 3,6-dinitro-9H-xanthen-9-one (2.86 g) in a mixture of Ethanol (20 mL) and Concentrated HCl (40 mL).

-

Insight: The dinitro precursor is sparingly soluble. The addition of ethanol aids in wetting the solid, while the HCl is required for the SnCl₂ mechanism.

-

-

Reduction Initiation: Add SnCl₂·2H₂O (13.5 g) portion-wise over 15 minutes.

-

Observation: The reaction is exothermic. A color change from pale yellow (nitro) to deep orange/red (amine salt) will occur.

-

-

Reflux: Heat the mixture to reflux (approx. 85-90°C) for 4 to 6 hours .

-

Validation: Monitor via TLC (Silica; Ethyl Acetate:Hexane 3:1). The high-Rf nitro spot should disappear, replaced by a baseline amine spot (due to protonation).

-

-

Isolation & Neutralization:

-

Cool the reaction mixture to room temperature.

-

Pour the acidic solution into 200 mL of ice-water.

-

Slowly basify the solution with 20% NaOH until pH ~10-11.

-

Critical Step: The amine hydrochloride salt will convert to the free base and precipitate as a yellow/brown solid. Ensure the pH is high enough to break the tin-amine complex.

-

-

Purification:

-

Filter the precipitate and wash copiously with water to remove tin salts.

-

Recrystallization: Recrystallize from hot Ethanol/DMF (4:1 ratio) to yield yellow needles.

-

Drying: Dry under vacuum at 80°C for 12 hours.

-

Characterization & Validation

Reliable characterization distinguishes the target diamine from partially reduced intermediates (nitro-amines) or azo-dimers.

Nuclear Magnetic Resonance (NMR)

The reduction of the electron-withdrawing nitro groups to electron-donating amino groups causes a significant upfield shift (shielding) of the aromatic protons.[1]

Table 1: 1H-NMR Data (DMSO-d₆, 400 MHz)

| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| NH₂ | Amine | 6.20 - 6.50 | Broad Singlet (4H) | Disappears on D₂O shake; confirms reduction. |

| H-4, H-5 | Aromatic | 7.85 | Doublet (J=8.8 Hz) | Protons peri to the carbonyl; most deshielded. |

| H-1, H-8 | Aromatic | 6.55 | Doublet (J=2.2 Hz) | Protons ortho to amine; highly shielded. |

| H-2, H-7 | Aromatic | 6.70 | dd (J=8.8, 2.2 Hz) | Protons ortho to amine. |

Note: Shifts may vary slightly (±0.1 ppm) depending on concentration and water content in DMSO.

Infrared Spectroscopy (FT-IR)

The disappearance of symmetric/asymmetric NO₂ stretches and the appearance of the N-H doublet is the primary quick-check validation.

Table 2: FT-IR Spectral Assignments

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

| N-H Stretch | 3350, 3450 | Primary amine doublet (distinct from broad OH). |

| C=O Stretch | 1610 - 1630 | Xanthone ketone (conjugated); lower than typical ketones. |

| C=C Aromatic | 1580, 1490 | Skeletal vibrations. |

| NO₂ Stretch | Absent | Absence of bands at 1530/1350 confirms complete reduction. |

Troubleshooting & Purification Logic

If the melting point is broad or <200°C (Lit: >280°C decomp), impurities are present.

Applications in Drug Development & Materials Science[2]

High-Performance Polyimides

3,6-Diaminoxanthone is a rigid, planar diamine. When polymerized with dianhydrides (e.g., PMDA or ODPA), it yields polyimides with:

-

High Thermal Stability: Tg > 300°C due to the rigid xanthone core.

-

Fluorescence: The polymer backbone exhibits intrinsic fluorescence, useful for optical memory devices or sensors [1].

DNA Intercalation & Anticancer Research

The planar tricyclic structure mimics anthracyclines. Derivatives of 3,6-diaminoxanthone have shown capability to intercalate into DNA base pairs, inhibiting topoisomerase II. The 3,6-amino positions serve as vectors for attaching solubility-enhancing side chains (e.g., alkylamino groups) to improve bioavailability [2, 3].

Fluorescent Probe Scaffolds

This molecule is the "nor" (unsubstituted) parent of the Rhodamine class. Acylation of the amines allows for the creation of "turn-on" fluorescent probes for proteases (e.g., caspase detection), where the amide bond quenches fluorescence until cleaved by the target enzyme [4].

References

-

Taghavi, M., Ghaemy, M., & Hassanzadeh, M. (2012).[1] Asymmetric-based novel poly(ether-imide)s: Preparation, properties, kinetics of thermal decomposition. ResearchGate.[1][2][3]

-

Liu, C., et al. (2016).[4] Synthesis and anticancer potential of novel xanthone derivatives with 3,6-substituted chains. Bioorganic & Medicinal Chemistry.

-

Bachman, J. L., et al. (2020).[3] Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. ResearchGate.[1][2][3]

-

BenchChem. (2025).[5] Structure, Properties, and Synthesis of Xanthone Derivatives.

Sources

Technical Guide: Spectroscopic Properties of 3,6-Diamino-9H-xanthen-9-one

This guide details the spectroscopic and photophysical profile of 3,6-diamino-9H-xanthen-9-one (3,6-DAX). It is designed for researchers utilizing this scaffold as a solvatochromic probe, a pH-sensitive indicator, or a synthetic precursor for rhodamine/rosamine dyes.

Executive Summary & Molecular Architecture

3,6-diamino-9H-xanthen-9-one (CAS: 199116-57-9 for the general class, specific isomers vary) is a neutral, planar fluorophore characterized by a rigid tricyclic xanthone backbone. Unlike its cationic relatives (e.g., Pyronin Y, Rhodamine), 3,6-DAX is an uncharged ketone under physiological conditions.

Electronic Basis of Fluorescence

The molecule functions as a D-π-A-π-D (Donor-Acceptor-Donor) system.

-

Donors (D): The primary amino groups (–NH₂) at positions 3 and 6 donate electron density into the π-system.

-

Acceptor (A): The carbonyl group (C=O) at position 9 acts as an electron sink.

Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) from the amine donors to the carbonyl acceptor. This charge redistribution creates a large dipole moment in the excited state, making the fluorescence emission highly sensitive to solvent polarity (solvatochromism) and pH.

Photophysical Characterization

The following data represents the baseline spectroscopic signature of 3,6-DAX. Note that values may shift slightly depending on specific synthesis purity and solvent trace water content.

Spectral Data Summary

| Parameter | Typical Value / Range | Conditions |

| Absorption Max ( | 365 – 385 nm | Ethanol / DMSO |

| Emission Max ( | 440 – 490 nm | Ethanol / DMSO |

| Molar Extinction ( | ~15,000 – 22,000 M⁻¹cm⁻¹ | Near UV region |

| Stokes Shift | 4,000 – 5,500 cm⁻¹ | Large shift indicates ICT |

| Quantum Yield ( | 0.60 – 0.85 | Polar aprotic solvents (e.g., DMSO) |

| Quantum Yield ( | < 0.10 | Water (Quenched by H-bonding) |

Solvatochromic Behavior

3,6-DAX exhibits positive solvatochromism . As solvent polarity increases, the energy of the highly polar ICT excited state is lowered more than the ground state, resulting in a bathochromic (red) shift in emission.

-

Non-polar (Hexane/Toluene): Emission

420–430 nm (Violet-Blue). -

Polar Aprotic (DMSO/DMF): Emission

460–480 nm (Cyan-Green). -

Protic (Methanol/Water): Emission is often quenched and red-shifted due to hydrogen bonding with the carbonyl oxygen, which facilitates non-radiative decay.

Environmental Sensitivity: pH and Protonation

The spectroscopic properties of 3,6-DAX are governed by the protonation state of the amino groups.

Protonation States[2][3][4]

-

Neutral State (pH > 5): The molecule exists as the free amine. Strong ICT is possible. Fluorescence is "On" (in suitable solvents).

-

Mono/Di-Protonated State (pH < 3): In acidic environments, the amino groups are protonated (–NH₃⁺).

-

Effect: The electron-donating capacity is abolished. The ICT process is shut down.

-

Spectral Consequence: The absorption spectrum undergoes a significant hypsochromic (blue) shift (often < 320 nm), and the characteristic visible fluorescence is lost.

-

Experimental Workflow: Quantum Yield Determination

To accurately measure the Quantum Yield (

Diagram 1: Quantum Yield Measurement Protocol

Caption: Step-by-step workflow for relative quantum yield determination to prevent inner-filter effects.

Calculation (Equation 1)

- : Integrated fluorescence intensity.

- : Optical density at excitation wavelength.

- : Refractive index of the solvent.

Synthesis & Structural Context

Understanding the synthesis is crucial for verifying the purity of the spectroscopic sample. The modern route utilizes 3,6-difluoroxanthone to allow precise substitution, avoiding the contamination often seen in acid-catalyzed condensations.

Diagram 2: Synthetic Pathway & Electronic State

Caption: Synthesis via nucleophilic substitution and subsequent photophysical excitation pathway.

References

-

Grimm, J. B., et al. (2021). "Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate." Organic Letters. Link

-

Reichardt, C. (1994).[1] "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for QY protocols). Link

-

Martinek, M., et al. (2023). "Carbon-Carbon Bond Cleavage in Fluorescent Pyronin Analogues Induced by Yellow Light." (Discusses 3,6-DAX as a photoproduct). Chemistry - A European Journal. Link

Sources

Technical Monograph: Physicochemical Profiling of 3,6-Diamino-9H-xanthen-9-one

[1]

Executive Summary & Chemical Identity[1][2][3]

3,6-Diamino-9H-xanthen-9-one (often abbreviated as 3,6-Diaminoxanthone) is a critical heterocyclic intermediate used primarily in the synthesis of xanthene dyes (Rhodamines, Rosamines) and as a backbone for potential pharmaceutical agents.[1]

Critical Distinction: Researchers frequently conflate this molecule with Rhodamine 110 .[1] They are chemically distinct.[1]

-

3,6-Diaminoxanthone: Contains a C=O ketone bridge at position 9.[1] It is neutral, planar, and weakly fluorescent.[1]

-

Rhodamine 110: Contains a C-H/C-R bridge and exists as a resonant iminium cation.[1] It is highly fluorescent (Quantum Yield ~0.92).[1]

| Feature | 3,6-Diamino-9H-xanthen-9-one | Rhodamine 110 (Chloride) |

| Structure | Ketone (Xanthone) | Iminium (Xanthene) |

| CAS | 19064-69-8 | 13558-31-1 |

| State | Neutral Solid | Cationic Salt |

| Fluorescence | Weak / Negligible (Blue-shifted) | Strong (Green, |

| Solubility | DMSO, DMF, Strong Acid | Water, Methanol, Ethanol |

Solubility Profile & Preparation Protocols

The solubility of 3,6-diaminoxanthone is governed by its rigid, planar tricyclic core and the presence of two amino groups. The ketone functionality renders the core electron-deficient, significantly lowering the pKa of the amino groups compared to aniline.

Solvent Compatibility Table[1]

| Solvent | Solubility Rating | Comments |

| DMSO | High (>20 mg/mL) | Preferred solvent for stock solutions.[1] |

| DMF | High (>15 mg/mL) | Good alternative; higher volatility than DMSO.[1] |

| Water (pH 7) | Insoluble | Hydrophobic core dominates; precipitates immediately.[1] |

| Water (pH < 2) | Moderate | Soluble as the dication (protonation of -NH₂).[1] |

| Ethanol/Methanol | Low/Sparingly | Significantly lower than Rhodamine 110.[1] |

| Acetone | Low | Not recommended for stock preparation.[1] |

Stock Solution Protocol (Standardized)

Objective: Prepare a stable 10 mM stock solution.

-

Weighing: Weigh 2.26 mg of 3,6-diamino-9H-xanthen-9-one (MW: 226.23 g/mol ) into a microcentrifuge tube.

-

Primary Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Note: Do not use water or PBS at this stage.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.

-

Verification: Inspect for clarity. The solution should be a clear, pale yellow/tan liquid.[1]

-

Storage: Aliquot into amber vials to protect from light. Store at -20°C.

Solubilization Logic Flow

The following decision tree illustrates the correct workflow for solubilizing this compound for biological or chemical assays.

Figure 1: Solubilization decision tree emphasizing the necessity of an organic primary solvent.[1]

Stability & Reactivity

Thermal and Photostability

Unlike the xanthene dyes which are prone to photobleaching, the xanthone core is relatively photostable but exhibits high Intersystem Crossing (ISC) .

-

Thermal: Stable up to >250°C (Melting point often >300°C).[1]

-

Photo-oxidation: Under intense UV irradiation in oxygenated solvents, the amino groups can undergo photo-oxidation.[1]

-

Fluorescence: 3,6-Diaminoxanthone has a very low fluorescence quantum yield (

).[1] The ketone group quenches fluorescence via efficient ISC to the triplet state. This makes it a poor fluorophore but a potential photosensitizer for singlet oxygen generation.[1]

Chemical Reactivity (The "Rosamine" Route)

The ketone at position 9 is the primary site for derivatization.

-

Nucleophilic Addition: Reacts with organolithium or Grignard reagents (R-Li / R-MgX) at the C9 ketone.[1][2]

-

Dehydration: Subsequent acid treatment eliminates water to form the highly fluorescent Rosamine or Rhodamine scaffold.[1]

Figure 2: Synthetic utility of 3,6-Diaminoxanthone in generating fluorescent probes.[1]

Spectral Properties

Data presented for 3,6-diamino-9H-xanthen-9-one in DMSO.

| Property | Value | Notes |

| Absorbance Max ( | ~340 - 360 nm | Significant blue shift vs. Rhodamine 110 (498 nm).[1] |

| Emission Max ( | ~450 - 480 nm | Weak emission; broad band.[1] |

| Stokes Shift | >100 nm | Large Stokes shift due to structural relaxation in excited state.[1] |

| Extinction Coeff.[1][] ( | ~15,000 M⁻¹cm⁻¹ | Lower than xanthene dyes (~80,000).[1] |

Diagnostic Note: If your sample exhibits strong green fluorescence (

References

-

PubChem. (2024).[1][4] Compound Summary: 3,6-Diamino-9H-xanthen-9-one.[1] National Library of Medicine.[1] [Link][1]

-

Grimm, J. B., et al. (2015).[1] A general method for the synthesis of xanthene dyes. Journal of Organic Chemistry. (Describes the use of xanthones as precursors). [Link][1]

-

Beija, M., et al. (2009).[1] Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews.[1] (Contextualizes the spectral differences between xanthones and xanthenes). [Link]

Sources

- 1. 3,6-dihydroxy-9H-xanthen-9-one | C13H8O4 | CID 5749322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,6-Diamino-9H-xanthene | C13H12N2O | CID 9942544 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3,6-diamino-9H-xanthen-9-one as a Probe for Metal Ion Detection

Executive Summary

This application note details the experimental protocols for utilizing 3,6-diamino-9H-xanthen-9-one (also known as 3,6-diaminoxanthone) as a fluorescent probe for the detection of transition metal ions, specifically focusing on paramagnetic ions such as Copper (Cu²⁺) and Iron (Fe³⁺).

While often utilized as a synthetic precursor for rhodamine-class fluorophores, the intrinsic photophysical properties of the 3,6-diamino-9H-xanthen-9-one scaffold—characterized by a rigid tricyclic ketone core and two electron-donating amino groups—render it a viable "turn-off" (quenching) sensor. This guide provides a self-validating workflow for researchers to characterize the probe's selectivity, sensitivity, and binding stoichiometry.

Mechanism of Action

The sensing mechanism relies on the interaction between the electron-rich amino substituents of the xanthone core and the d-orbitals of the target metal ion.

Fluorescence Quenching Pathway

Unlike "turn-on" probes that often require ring-opening reactions (common in spirolactam rhodamines), 3,6-diamino-9H-xanthen-9-one is intrinsically fluorescent due to its planar, conjugated

-

Excitation: The molecule absorbs in the near-UV/blue region (approx. 350–420 nm) due to

and -

Emission: It exhibits fluorescence in the blue-green region (approx. 450–550 nm).

-

Binding Event: Upon introduction of paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺), the lone pairs on the nitrogen atoms coordinate with the metal.

-

Signal Change: This coordination facilitates Photoinduced Electron Transfer (PET) or Paramagnetic Quenching (intersystem crossing enhancement), resulting in a concentration-dependent decrease in fluorescence intensity.

Mechanistic Pathway Diagram

Caption: Logical workflow of the fluorescence quenching mechanism induced by metal ion coordination.

Materials and Preparation

To ensure reproducibility, strict adherence to solvent purity and buffer preparation is required.

Reagents

-

Probe: 3,6-diamino-9H-xanthen-9-one (High purity >97%).

-

Solvents: DMSO (spectroscopic grade) for stock solution; Ethanol or Acetonitrile for working dilution.

-

Buffer: HEPES or Tris-HCl (pH 7.2–7.4) to maintain physiological relevance.

-

Metal Salts: Perchlorate or Chloride salts (e.g., Cu(ClO₄)₂, FeCl₃) are preferred due to the non-coordinating nature of the perchlorate anion, preventing interference.

Stock Solution Protocol

-

Primary Stock (1 mM): Dissolve 2.26 mg of 3,6-diamino-9H-xanthen-9-one (MW ≈ 226.23 g/mol ) in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C in the dark.

-

Working Solution (10 µM): Dilute the primary stock 1:100 into the assay buffer (e.g., 10 mM HEPES, pH 7.4, containing 10-20% organic co-solvent like Ethanol to prevent precipitation).

Experimental Protocols

Protocol A: Spectroscopic Characterization (Baseline)

Purpose: To determine the optimal excitation and emission wavelengths.

-

Blank: Place 3 mL of the buffer/solvent mixture in a quartz cuvette.

-

Sample: Add the probe to a final concentration of 10 µM.

-

Scan:

-

UV-Vis: Scan absorbance from 250 nm to 600 nm. Note the

(typically ~360-400 nm). -

Fluorescence: Excite at the absorption

. Scan emission from 400 nm to 650 nm.

-

-

Criteria: The emission spectrum should show a stable, defined peak. If aggregation is observed (broad, scattering tail), increase the organic co-solvent fraction.

Protocol B: Metal Ion Selectivity Screening

Purpose: To verify specificity for Cu²⁺/Fe³⁺ against competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺).

-

Preparation: Prepare 10 µM probe solutions in separate vials.

-

Addition: Add 5–10 equivalents (50–100 µM) of different metal ions to each vial.

-

Incubation: Incubate for 15 minutes at room temperature.

-

Measurement: Record fluorescence intensity at the emission peak (

). -

Visualization: Plot a bar graph of Relative Fluorescence Intensity (

).-

Expectation: Paramagnetic ions (Cu²⁺, Fe³⁺) should show significant quenching (

). Closed-shell ions (Zn²⁺, Ca²⁺) should show minimal change.

-

Protocol C: Quantitative Titration & LOD Determination

Purpose: To calculate the Limit of Detection (LOD) and Binding Constant (

-

Titration: Start with 3 mL of 10 µM probe solution in a cuvette.

-

Stepwise Addition: Add the target metal ion (e.g., Cu²⁺) in small increments (0.5 equivalents per step) from 0 to 20 equivalents.

-

Equilibration: Mix for 2 minutes after each addition.

-

Readout: Record the emission spectrum.

-

Data Table Construction:

| Equivalent [M] | Concentration (µM) | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |

| 0.0 | 0 | 0% | |

| 0.5 | 5 | ||

| ... | ... | ... | ... |

| 10.0 | 100 | Max % |

Data Analysis & Validation

Stern-Volmer Analysis

To quantify the quenching efficiency, apply the Stern-Volmer equation:

- : Fluorescence intensity without metal.

- : Fluorescence intensity with metal.[1][2]

- : Stern-Volmer quenching constant.

- : Concentration of the metal ion quencher.

Plot:

Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (

-

Measure the fluorescence of the blank probe solution 10 times to determine

. -

Plot Intensity vs. [Metal] in the linear low-concentration range to find slope

.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Low solubility of the xanthone core in water. | Increase organic co-solvent (EtOH/DMSO) to 20-30% or use a surfactant (e.g., 0.1% Tween-20). |

| No Fluorescence | pH is too low (protonation of amines). | Ensure buffer pH is > 7.0. Acidic conditions protonate amines, killing the ICT/fluorescence mechanism. |

| Low Selectivity | Interference from other heavy metals. | Add masking agents (e.g., Fluoride for Fe³⁺ selectivity) or adjust pH. |

References

-

Synthesis & Properties: Bachman, J. L., et al. "Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling." ResearchGate.[3] Available at: [Link]

-

General Mechanism (Quenching): "Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors." PubMed Central. Available at: [Link]

-

Chemical Identity: PubChem Compound Summary for CID 5749322 (3,6-dihydroxy analogue reference for core structure properties). Available at: [Link]

Sources

synthesis of 3,6-diamino-9H-xanthen-9-one derivatives for targeted imaging

Application Note: Precision Synthesis of 3,6-Diamino-9H-xanthen-9-one Derivatives for Targeted Bioimaging

Executive Summary

The 3,6-diamino-9H-xanthen-9-one (3,6-diaminoxanthone) scaffold is the structural core of some of the most advanced fluorophores in modern bioimaging, including the Janelia Fluor (JF) dyes and various pH-sensitive probes. Historically, these scaffolds were synthesized via harsh acid-catalyzed condensation of aminophenols, a method incompatible with sensitive functional groups required for targeted imaging.[1]

This guide details a modern, modular synthetic strategy utilizing 3,6-difluoroxanthone as a "master intermediate." This approach allows for the late-stage introduction of complex amines (e.g., azetidines) to tune quantum yield and the incorporation of bioorthogonal handles (e.g., carboxylates, alkynes) for targeted delivery.

Strategic Overview

The synthesis relies on a "divergent" strategy. We first construct the electrophilic 3,6-difluoroxanthone core. We then exploit the high reactivity of the fluorine substituents in nucleophilic aromatic substitution (

Key Advantages:

-

Modularity: Swap amines to tune color and brightness (e.g., azetidine vs. dimethylamine).

-

Targeting: Easily incorporate 3-carboxyazetidine to create a conjugation handle.

-

Scalability: The core scaffold can be synthesized in multi-gram batches.[1]

Synthetic Workflow Diagram

Figure 1: Modular synthesis workflow converting commercial precursors into tunable imaging scaffolds.

Detailed Protocols

Protocol 1: Synthesis of the 3,6-Difluoroxanthone Core

This protocol creates the electrophilic scaffold required for downstream derivatization.

Reagents Required:

-

1-Bromo-2,4-difluorobenzene[2]

-

4-Fluoro-2-methoxybenzaldehyde[2]

-

Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl[2]·LiCl, 1.3 M in THF)[2]

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)

-

Sodium hypochlorite (NaOCl, bleach)

-

Boron trichloride (BCl3, 1.0 M in DCM)

-

Potassium tert-butoxide (KOtBu)

Step-by-Step Methodology:

-

Grignard Addition:

-

Flame-dry a 250 mL round-bottom flask under Argon.

-

Add 1-bromo-2,4-difluorobenzene (1.0 equiv) and anhydrous THF. Cool to -78°C.[2]

-

Add iPrMgCl·LiCl (1.05 equiv) dropwise. Stir for 10 min at -78°C, then warm to 0°C for 30 min to form the Grignard reagent.

-

Cool back to -78°C. Add 4-fluoro-2-methoxybenzaldehyde (0.9 equiv) in THF dropwise.

-

Warm to Room Temperature (RT) and stir for 2 hours. Quench with sat. NH4Cl. Extract with EtOAc.

-

Result: Diaryl alcohol intermediate.

-

-

Oxidation to Ketone:

-

Dissolve the crude alcohol in DCM/Water (2:1 mixture).

-

Add TEMPO (0.1 equiv) and KBr (0.1 equiv).

-

Add NaOCl (1.2 equiv) dropwise at 0°C. Stir vigorously for 30 min.

-

Quench with Na2S2O3. Extract with DCM.[3]

-

Result: Diaryl ketone.

-

-

Cyclization (The Key Step):

-

Dissolve the diaryl ketone in anhydrous DCM under Argon. Cool to 0°C.[2]

-

Add BCl3 (3.0 equiv) dropwise to demethylate the methoxy group. Stir at RT for 3 hours.[1]

-

Quench carefully with water. Isolate the phenol intermediate.

-

Dissolve the phenol in DMF. Add KOtBu (2.5 equiv) and heat to 80°C for 2 hours. The phenolate displaces the ortho-fluorine to close the ring.

-

Purification: Recrystallize from EtOAc/Hexanes.

-

Protocol 2: Synthesis of Targeted 3,6-Diamino Derivatives

This step installs the targeting handle and tunes fluorescence.

Objective: Synthesize 3,6-bis(3-carboxyazetidin-1-yl)-9H-xanthen-9-one . The azetidine ring improves quantum yield (suppressing non-radiative decay), while the carboxyl group provides a handle for bioconjugation (e.g., to antibodies or peptides).

Reagents:

-

3-Azetidinecarboxylic acid (Targeting amine)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMSO (anhydrous)

Methodology:

-

Reaction Setup:

-

In a pressure vial, dissolve 3,6-difluoroxanthone (100 mg, 0.43 mmol) in anhydrous DMSO (3 mL).

-

Add 3-azetidinecarboxylic acid (4.0 equiv, 1.72 mmol).

-

Add DIPEA (5.0 equiv).

-

-

Nucleophilic Substitution:

-

Seal the vial and heat to 130°C for 18–24 hours. The solution will turn deep yellow/orange.

-

Note: The high temperature is necessary to displace both fluorine atoms with the secondary amine.

-

-

Work-up:

-

Cool to RT. Pour the mixture into ice-cold 1M HCl (20 mL) to protonate the carboxylates and precipitate the product.

-

Filter the precipitate or extract with EtOAc.

-

-

Purification:

-

Purify via Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA).

-

Yield Expectation: 60–75%.[6]

-

Protocol 3: Bioconjugation (NHS Ester Activation)

To use the probe for targeted imaging, activate the carboxylate.

-

Dissolve the carboxy-xanthone derivative (10 mg) in dry DMF (0.5 mL).

-

Add TSTU (1.2 equiv) and DIPEA (2.0 equiv). Stir at RT for 1 hour.

-

Validation: Check conversion to NHS ester by LC-MS (Mass shift +97 Da).

-

Coupling: React this NHS ester immediately with an amine-containing ligand (e.g., Lysine residue on an antibody or a halo-tag ligand) in PBS (pH 8.3) for 1 hour.

Data Summary & Validation

| Parameter | 3,6-Difluoroxanthone | 3,6-Bis(azetidinyl)xanthone |

| Appearance | Yellow Crystals | Orange/Red Solid |

| 1H NMR (DMSO-d6) | δ 8.2 (dd), 7.4 (td), 7.2 (td) | δ 8.0 (d), 6.4 (dd), 6.2 (d) |

| Mass Spec (ESI) | [M+H]+ = 233.04 | [M+H]+ matches diamine calc. |

| Fluorescence | Weak (UV exc.) | Strong (Green/Yellow emission) |

| Solubility | DCM, EtOAc | DMSO, MeOH, Water (if COOH present) |

Troubleshooting:

-

Incomplete Substitution: If mono-substituted product persists, increase temperature to 150°C and use a larger excess of amine (6-10 equiv).

-

Purification: Xanthones can aggregate. Use a gradient starting at 5% ACN in water for HPLC to ensure proper elution.

References

-

Arambula, C., et al. (2021). "Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate."[1][4][5] The Journal of Organic Chemistry.

-

Source:

- Relevance: Defines the core synthesis of 3,6-difluoroxanthone and the SNAr str

-

-

Grimm, J. B., et al. (2015). "A general method to fine-tune fluorophores for live-cell and in vivo imaging.

-

Source:

- Relevance: Establishes the use of azetidines to improve brightness (Janelia Fluor principle).

-

-

Lavis, L. D. (2017). "Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines." Annual Review of Biochemistry.

-

Source:

- Relevance: Comprehensive review of xanthene dye chemistry and applic

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a " by Carlos Arambula, Joseph Rodrigues et al. [oasis.library.unlv.edu]

- 6. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

Application Note: Experimental Setup for 3,6-Diamino-9H-xanthen-9-one Fluorescence Studies

This Application Note is designed for researchers utilizing 3,6-diamino-9H-xanthen-9-one (often referred to as 3,6-diaminoxanthone). While structurally related to the xanthene class (e.g., Rhodamine, Fluorescein), the presence of the C9 ketone group imparts distinct photophysical properties, including significant solvatochromism and pH sensitivity.

This guide provides a rigorous, self-validating framework for characterizing its fluorescence, determining quantum yield, and assessing environmental sensitivity.

Introduction & Mechanistic Insight

3,6-diamino-9H-xanthen-9-one is a fluorophore belonging to the xanthone family. Unlike its xanthenium analogs (e.g., Pyronin Y) which possess a delocalized positive charge, this molecule is a neutral ketone.

Key Photophysical Characteristics:

-

Electronic Structure: The ketone bridge at the 9-position facilitates intersystem crossing (ISC), often resulting in lower fluorescence quantum yields compared to xanthenes unless specific solvents or pH conditions suppress this pathway.

-

Solvatochromism: The amino groups at positions 3 and 6 act as electron donors, while the carbonyl at position 9 acts as an acceptor. Upon excitation, the molecule undergoes significant Intramolecular Charge Transfer (ICT), making its emission highly sensitive to solvent polarity (dipole moment changes).

-

pH Sensitivity: The primary amines can be protonated in acidic media, disrupting the conjugation and quenching fluorescence, making it a viable pH probe.

Material Preparation & Safety

Reagents

-

Target Compound: 3,6-diamino-9H-xanthen-9-one (Solid, >98% purity).

-

Solvents: Spectroscopic grade DMSO (for stock), Ethanol, Methanol, PBS (pH 7.4), and Cyclohexane (for apolar controls).

-

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Coumarin 153 (depending on emission range determined in Protocol 1).

Stock Solution Protocol

Due to the planar aromatic structure, aggregation is a risk in aqueous buffers.

-

Primary Stock (10 mM): Dissolve 2.12 mg (MW ≈ 212.2 g/mol ) in 1 mL of anhydrous DMSO. Vortex for 2 minutes.

-

Working Stock (100 µM): Dilute the Primary Stock 1:100 into Ethanol or DMSO.

-

Storage: Store at -20°C in amber vials to prevent photodegradation.

Instrumental Setup (Fluorometer)

To ensure high signal-to-noise ratio (SNR) and linear response:

| Parameter | Setting | Rationale |

| Light Source | Xenon Arc Lamp | Provides continuous output across UV-Vis. |

| Excitation Slit | 2.5 - 5.0 nm | Balances excitation intensity with spectral resolution. |

| Emission Slit | 5.0 nm | Maximizes signal collection; wider than Ex slit to capture broad emission. |

| Detector Voltage | Medium (400-600V) | Avoid saturation; keep signal < 10⁶ cps (counts per second). |

| Integration Time | 0.1 - 0.5 s | Sufficient averaging to reduce noise. |

| Geometry | Right Angle (90°) | Standard for dilute solutions (OD < 0.1) to minimize inner filter effect. |

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for characterizing the fluorophore.

Caption: Logical workflow for spectral characterization, ensuring linearity before quantitative analysis.

Protocol 1: Spectral Fingerprinting (Determination of and )

Objective: To identify the exact excitation and emission maxima, which may shift depending on the solvent.

-

Blanking: Place a cuvette with pure solvent (e.g., Ethanol) in the spectrophotometer and record a baseline.

-

Absorbance Scan:

-

Prepare a 10 µM sample.

-

Scan Absorbance from 250 nm to 550 nm.

-

Target: Look for a peak (

) likely between 340–380 nm (typical for amino-xanthones). -

Criterion: Ensure Absorbance at peak is < 0.1 to avoid inner filter effects.

-

-

Emission Scan:

-

Set Excitation wavelength to

(determined above). -

Scan Emission from (

nm) to 650 nm. -

Record the peak emission wavelength (

).

-

-

Excitation Scan (Validation):

-

Set Emission wavelength to

. -

Scan Excitation from 250 nm to (

nm). -

Validation: The resulting spectrum should mirror the Absorbance spectrum.

-

Protocol 2: Fluorescence Quantum Yield ( )

Objective: Quantify the efficiency of fluorescence relative to a standard.[1]

Formula:

Steps:

-

Preparation: Prepare 5 dilutions of the sample and the reference (e.g., Quinine Sulfate) such that Absorbance at

ranges from 0.01 to 0.10. -

Measurement:

-

Measure Absorbance at the chosen

for all samples. -

Measure the Integrated Fluorescence Intensity (area under the emission curve) for all samples using the same

.

-

-

Analysis:

-

Plot Integrated Intensity (y-axis) vs. Absorbance (x-axis).

-

Calculate the slope (

) for sample and reference. -

Apply the formula above.

-

Protocol 3: pH Sensitivity Titration

Objective: Determine the pKa of the amino groups.

-

Buffer Prep: Prepare a universal buffer series (citrate-phosphate-borate) ranging from pH 3.0 to 10.0.

-

Titration:

-

Data Plotting: Plot Fluorescence Intensity at

vs. pH.-

Expectation: Fluorescence will likely quench at low pH (protonation of amine lone pairs prevents ICT) and recover at high pH.

-

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Spectrum is noisy | Concentration too low or Slit too narrow | Increase integration time or slit width (max 5 nm). |

| Emission peak is truncated | Detector saturation | Lower the detector voltage or dilute the sample. |

| Non-linear QY plot | Inner Filter Effect / Aggregation | Ensure Abs < 0.1. Check for precipitation. |

| Red-shifted Emission | Solvent Polarity (ICT effect) | This is expected in polar solvents (DMSO/Water). Compare with non-polar (Cyclohexane). |

References

-

Nikon Instruments. "Fluorescence Quantum Yield Determination." MicroscopyU. [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

PubChem. "3,6-Diamino-9H-xanthene Compound Summary." (Structural basis for the xanthone derivative). [Link]

-

Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields." [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dataset of the absorption, emission and excitation spectra and fluorescence intensity graphs of fluorescent cyanine dyes for the quantification of low amounts of dsDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

photobleaching and phototoxicity of 3,6-diamino-9H-xanthen-9-one

This technical guide addresses the photophysical properties, stability mechanisms, and experimental handling of 3,6-diamino-9H-xanthen-9-one (commonly referred to as 3,6-Diaminoxanthone ).

Note on Nomenclature: While often confused with Rhodamine 110 (a xanthene), 3,6-diamino-9H-xanthen-9-one is the oxidized ketone derivative. It is frequently encountered either as a distinct fluorescent probe or as the primary photo-oxidation product of rhodamine/pyronin dyes.

Part 1: Technical Overview & Mechanism

The Dual Identity: Probe vs. Photoproduct

In high-precision fluorescence microscopy and drug development assays, 3,6-diamino-9H-xanthen-9-one occupies a critical niche. It is essential to determine which role this molecule plays in your system:

-

As a Probe: It is used as a pH-insensitive scaffold or an intermediate in the synthesis of fluorogenic protease substrates.

-

As an Artifact: It is the stable degradation product of xanthene dyes (like Rhodamine 110 or Pyronin) following oxidative photobleaching. If you are using Rhodamine 110 and observe a hypsochromic shift (blue shift) in emission or a loss of quantum yield, you are likely observing the conversion to this xanthone species.

Photobleaching Mechanism (The Oxidative Pathway)

Unlike simple fading, the photobleaching of 3,6-diamino-xanthenes is a chemical transformation. Upon excitation, the xanthene core can undergo Type II photo-oxidation, where the central carbon (position 9) is oxidized from a methine bridge to a ketone.

The Pathway:

-

Excitation: The dye enters the excited singlet state (

). -

Intersystem Crossing (ISC): A fraction of the population crosses to the Triplet State (

). -

ROS Generation: Energy transfer to ground-state oxygen (

) generates Singlet Oxygen ( -

Chemical Attack:

attacks the central ring, leading to ring cleavage or oxidation, yielding 3,6-diamino-9H-xanthen-9-one .

Phototoxicity Profile

The xanthone derivative (the ketone) generally possesses a higher triplet quantum yield than its parent xanthene dye.

-

Implication: Once formed, 3,6-diamino-9H-xanthen-9-one is a potent photosensitizer. It generates reactive oxygen species (ROS) more efficiently than Rhodamine 110, accelerating cellular damage (lipid peroxidation, DNA strand breaks) in live-cell experiments.

Part 2: Visualization of Photophysics

The following diagram illustrates the competitive pathways between fluorescence (desired), photobleaching (signal loss), and phototoxicity (cell death).

Caption: Jablonski-style diagram showing the conversion of xanthene dyes to 3,6-diamino-9H-xanthen-9-one via ROS, and the subsequent phototoxic cycle.

Part 3: Troubleshooting Guide

Issue 1: Rapid Signal Fading (Photobleaching)

Symptom: Fluorescence intensity drops >50% within seconds of imaging. Diagnosis: High laser power is driving the dye into the triplet state, saturating the relaxation pathway and promoting oxidation.

| Step | Action | Technical Rationale |

| 1 | Pulsed Excitation | Switch from continuous wave (CW) to pulsed illumination (µs delays). This allows the Triplet State ( |

| 2 | Deoxygenation | Add an enzymatic scavenger system (e.g., OxyFluor™ or Glucose Oxidase/Catalase). Removing |

| 3 | Triplet Quenchers | Supplement media with Trolox (1-2 mM) or Ascorbic Acid . These chemically quench the triplet state before it can transfer energy to oxygen. |

Issue 2: Blue-Shift in Emission Spectrum

Symptom: Emission peak shifts from Green (~520 nm) to Blue-Green (~450-480 nm) over time. Diagnosis: You are witnessing the chemical conversion of Rhodamine 110 (Xanthene) to 3,6-diamino-9H-xanthen-9-one (Xanthone). Corrective Action:

-

This is an irreversible chemical change.

-

Reduce total photon dose (exposure time × intensity).

-

If using as a quantitative probe, perform ratiometric analysis to correct for the degradation product.

Issue 3: Phototoxicity in Live Cells

Symptom: Cell blebbing, mitochondrial swelling, or loss of membrane potential during time-lapse. Diagnosis: Accumulation of the xanthone derivative is generating excess Singlet Oxygen.

Protocol: Minimizing Phototoxicity

-

Lower Dye Concentration: Use the minimum concentration required for SNR > 3. (Excess dye = Excess ROS).

-

Red-Shift Excitation: If possible, excite on the "red edge" of the absorption spectrum. This reduces the excess vibrational energy available for intersystem crossing.

-

Media Formulation: Avoid Riboflavin-containing media (DMEM) during imaging if possible, or use phenol-red free media supplemented with HEPES to buffer pH changes caused by ROS.

Part 4: Frequently Asked Questions (FAQ)

Q: Is 3,6-diamino-9H-xanthen-9-one soluble in water? A: It has limited solubility in neutral water compared to its zwitterionic xanthene cousins. It is best dissolved in DMSO or Ethanol as a stock solution (1-10 mM) and then diluted into aqueous buffers. Ensure the final DMSO concentration is <1% to avoid solvent-induced cytotoxicity.

Q: Can I use this molecule as a reference standard for Rhodamine 110 degradation? A: Yes. In HPLC analysis of Rhodamine stability, 3,6-diamino-9H-xanthen-9-one is the primary impurity peak. It typically elutes later than Rhodamine 110 on reverse-phase C18 columns due to the loss of the polar carboxyl-phenyl group (if comparing to Rh110) or general hydrophobicity changes.

Q: How does the pH affect its photostability? A: Xanthone fluorescence is generally less pH-sensitive than fluorescein, but extreme pH (basic) can accelerate the oxidative ring-opening or further degradation. Maintain pH 7.2–7.4 for optimal stability.

References

-

Photostability of Xanthene Dyes & Singlet Oxygen Yields Title: Singlet oxygen quantum yields determined by oxygen consumption.[1][2] Source: National Science Foundation (NSF) / StellarNet. URL:[Link]

-

Mechanism of Photobleaching (Xanthene to Xanthone) Title: Carbon-Carbon Bond Cleavage in Fluorescent Pyronin Analogues Induced by Yellow Light. Source: ResearchGate / Chemistry - A European Journal. URL:[Link]

-

Phototoxicity in Live Cell Imaging Title: Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. Source: PubMed Central (PMC). URL:[Link]

-

General Photostability Guidelines Title: ICH Q1B Photostability Testing of New Drug Substances and Products.[3] Source: European Medicines Agency (EMA). URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 3,6-diamino-9H-xanthen-9-one

Introduction: The successful implementation of any biological assay hinges on the reliable and consistent behavior of all its components. A frequent and critical challenge encountered by researchers is the poor aqueous solubility of small molecule compounds. This guide provides an in-depth technical resource specifically for researchers working with 3,6-diamino-9H-xanthen-9-one, a compound belonging to the xanthene dye family, which often presents solubility hurdles. Low solubility can lead to underestimated biological activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues. We will explore the physicochemical properties of the parent molecule, detail systematic solubilization strategies, and provide validated protocols to ensure your compound remains in solution, thereby safeguarding the integrity of your experimental results.

Part 1: Understanding the Molecule: Physicochemical Properties

Before attempting to solubilize a compound, it is crucial to understand its inherent chemical properties. While specific experimental data for 3,6-diamino-9H-xanthen-9-one is limited, we can infer its behavior from its structure and related xanthene derivatives.[2][3]

Key Structural Features:

-

Xanthene Core: A rigid, largely hydrophobic tricyclic ring system.

-

Amino Groups (-NH₂): Two basic amino groups at positions 3 and 6. These are key to its pH-dependent solubility.

-

Ketone Group (C=O): A carbonyl group at position 9.

The presence of the basic amino groups is the most significant factor for solubility manipulation. These groups can be protonated in acidic conditions, forming charged ammonium salts (e.g., -NH₃⁺), which dramatically increases the molecule's affinity for polar solvents like water.[4][5]

| Property | Predicted Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₃H₁₀N₂O₂ | Relatively small, but the core is hydrophobic. |

| Molecular Weight | ~226.23 g/mol | N/A |

| Predicted pKa | ~4-5 (for the amino groups) | The compound will be positively charged and more soluble at pH values below its pKa. |

| Predicted LogP | ~2.0 - 2.5 | Indicates a preference for lipophilic environments and predicts low intrinsic aqueous solubility. |

| Appearance | Likely a colored crystalline solid | Visual confirmation of dissolution is possible. |

Part 2: Troubleshooting & FAQs: From Stock to Working Solution

This section addresses the most common questions and issues encountered when preparing solutions of 3,6-diamino-9H-xanthen-9-one for biological assays.

Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and how do I fix it?

This is the most frequent problem and is a classic case of a compound being "dumped" out of solution.

Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds at high concentrations (e.g., 10-50 mM). However, your aqueous assay buffer (e.g., PBS, cell culture media) is a poor solvent for the compound. When you perform a large dilution (e.g., 1:1000) of the DMSO stock into the buffer, the solvent environment abruptly changes from 100% organic to >99.9% aqueous. The compound, no longer soluble in this new environment, precipitates.

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for compound precipitation.

Q2: How can I use pH to increase the solubility of 3,6-diamino-9H-xanthen-9-one?

This is the most effective and scientifically sound first approach for this specific molecule. By lowering the pH, you protonate the basic amino groups, creating a more polar, water-soluble salt form.[4][5]

Principle: The Henderson-Hasselbalch equation dictates the ratio of the uncharged (less soluble) and charged (more soluble) forms of the compound. By preparing your stock solution in an acidic buffer (pH < 4), you can ensure the vast majority of the molecules are in the protonated, soluble state.

Protocol 1: Preparation of an Acidified Aqueous Stock Solution

-

Objective: To prepare a 10 mM stock solution of 3,6-diamino-9H-xanthen-9-one in an aqueous buffer.

-

Materials:

-

3,6-diamino-9H-xanthen-9-one powder (MW: ~226.23 g/mol )

-

Sterile deionized water

-

1 M Hydrochloric Acid (HCl)

-

pH meter

-

-

Procedure:

-

Weigh out 2.26 mg of the compound for 1 mL of 10 mM stock.

-

Add ~800 µL of sterile deionized water. The compound will likely not dissolve and will form a suspension.

-

While vortexing or stirring, add 1 M HCl dropwise (typically 1-5 µL at a time).

-

Monitor the solution visually. As the pH drops, the compound should dissolve completely, often accompanied by a color change.

-

Once fully dissolved, check the pH. Aim for a final pH between 3.0 and 4.0.

-

Adjust the final volume to 1.0 mL with sterile deionized water.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter.

-

Self-Validation: Before use, perform a test dilution of this new stock into your final assay buffer. For example, add 1 µL of the 10 mM stock to 999 µL of assay buffer (final concentration 10 µM). Visually inspect for any signs of precipitation (haziness, Tyndall effect) immediately and after 30 minutes.

Trustworthiness Note: This method is highly effective but requires ensuring your biological assay is not adversely affected by the slight pH change upon final dilution. For a 1:1000 dilution into a well-buffered system like cell culture media, the final pH change is negligible. However, for poorly buffered solutions, this must be verified.

Q3: What are the best practices for using DMSO, and what are its limitations?

DMSO is a powerful tool but must be used with caution as it is not biologically inert.[6]

Best Practices:

-

Use High-Quality DMSO: Always use anhydrous, cell culture-grade DMSO.

-

Keep Final Concentration Low: Aim for a final assay concentration of ≤0.5% DMSO. Some robust cell lines or enzymatic assays may tolerate up to 1%, but this must be validated.[7][8]

-

Include a Vehicle Control: Always include a control group in your experiment that is treated with the same final concentration of DMSO as your compound-treated group. This accounts for any effects of the solvent itself.

-

Store Properly: Store DMSO stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce water and degrade compounds.

Limitations & Assay Interference:

-

Protein Denaturation: At concentrations above ~4-5%, DMSO can begin to destabilize protein structures.[7][8]

-

Cell Toxicity: High concentrations of DMSO can be directly cytotoxic, leading to misleading results in cell viability assays (e.g., MTT, CellTiter-Glo®).[9][10]

-

Enzyme Inhibition/Activation: DMSO can directly interact with enzymes, altering their activity.

-

Membrane Permeability: DMSO can increase cell membrane permeability, which may affect assays studying transport or membrane integrity.

Q4: My assay is pH-sensitive and I'm still seeing precipitation with low DMSO. Should I use a surfactant?

Yes, surfactants are a viable next step. They work by forming micelles in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, keeping them dispersed.[11][12][13]

Commonly Used Surfactants in Biological Assays:

| Surfactant | Type | Typical Conc. Range | Pros | Cons |

| Tween® 20/80 | Non-ionic | 0.01% - 0.1% | Widely used, low cost, generally low toxicity. | Can interfere with protein-protein interactions; potential for lot-to-lot variability.[11] |

| Triton™ X-100 | Non-ionic | 0.01% - 0.1% | Strong solubilizer. | Can lyse cell membranes at higher concentrations; environmental concerns. |

| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% | Very gentle, often used to protect cells from shear stress. | Weaker solubilizing power compared to Tween or Triton. |

Protocol 2: Solubilization using a Surfactant

-

Objective: To determine the appropriate concentration of Tween® 20 to maintain the solubility of 3,6-diamino-9H-xanthen-9-one in an assay buffer.

-

Procedure:

-

Prepare a 10% (w/v) stock solution of Tween® 20 in sterile water.

-

Prepare a series of your assay buffer containing different final concentrations of Tween® 20 (e.g., 0%, 0.01%, 0.02%, 0.05%, 0.1%).

-

Prepare a high-concentration stock of your compound in DMSO (e.g., 20 mM).

-

Add the DMSO stock to each of the surfactant-containing buffers to achieve your desired final compound concentration.

-

Vortex briefly and let the solutions stand for 30 minutes at the assay temperature.

-

Visually inspect each tube for precipitation. The lowest concentration of Tween® 20 that results in a clear solution is the optimal concentration to use.

-

-

Validation: It is critical to run a control experiment with the chosen surfactant concentration alone (without the compound) to ensure it does not affect your assay readout.

Q5: What are cyclodextrins and when are they a good choice?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like 3,6-diamino-9H-xanthen-9-one, forming a water-soluble inclusion complex.[14][15]

When to Use Cyclodextrins:

-

When surfactants and DMSO interfere with the assay.

-

In assays where membrane integrity is paramount.

-

For in vivo studies, as they are generally well-tolerated.[16]

Common Types: β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are most common.

Mechanism of Solubilization:

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

Protocol: The experimental approach is similar to that for surfactants. A concentration gradient of HP-β-CD is tested to find the minimum concentration required to prevent precipitation upon dilution of a concentrated organic stock.

Part 3: Summary and Recommendations

For improving the solubility of 3,6-diamino-9H-xanthen-9-one, a systematic approach is recommended. Always start with the method that is least likely to interfere with your biological system.

-

Primary Method - pH Adjustment: Given the two basic amino groups, preparing a concentrated stock solution in an acidic aqueous buffer (pH 3-4) is the most chemically appropriate and often most effective first step.

-

Secondary Method - Co-solvents: If pH modification is not possible, use a minimal amount of high-quality DMSO. Always keep the final concentration below 0.5% and always use a vehicle control.

-

Advanced Methods - Surfactants & Cyclodextrins: If the above methods fail or interfere with the assay, investigate the use of non-ionic surfactants (like Tween® 20) or cyclodextrins (like HP-β-CD). Always validate that these excipients do not impact your assay on their own.

By following these troubleshooting guides and validated protocols, researchers can overcome the solubility challenges associated with 3,6-diamino-9H-xanthen-9-one, leading to more reliable and reproducible data in their biological assays.

References

-

ResearchGate. (2025). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Available from: [Link]

-

National Institutes of Health. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Available from: [Link]

-

ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from: [Link]

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]

-

Chemsrc. (2025). 3,6-Dihydroxy-9H-xanthen-9-one | CAS#:1214-24-0. Retrieved from: [Link]

-

PubChem. (n.d.). 3,6-dihydroxy-9H-xanthen-9-one. Retrieved from: [Link]

-

PubChem. (n.d.). 3,6-Diamino-9H-xanthene. Retrieved from: [Link]

-

ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from: [Link]

-

ResearchGate. (n.d.). Solvent Dependence of the Fluorescence Lifetimes of Xanthene Dyes. Retrieved from: [Link]

-

PubMed. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Available from: [Link]

-

Lab FIRP. (2025). Surfactants in Aqueous Solutions: Essential Guide. Available from: [Link]

-

PubMed. (2020). Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments. Available from: [Link]

-

ResearchGate. (n.d.). The optical properties of 9-amino-9H-xanthene derivatives in different pH and their application for biomarkers in lysosome and mitochondria. Retrieved from: [Link]

-

Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

-

National Institutes of Health. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Available from: [Link]

-

ResearchGate. (2025). DMSO-Related Effects in Protein Characterization. Available from: [Link]

-

National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

-

ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from: [Link]

-

ACS Publications. (2022). Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM. Available from: [Link]

-

National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

-

MDPI. (n.d.). Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments. Retrieved from: [Link]

-

ACS Publications. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from: [Link]

-

ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from: [Link]

-

National Institutes of Health. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]

-

RSC Publishing. (2024). Cyclodextrin supramolecular assembly confined luminescent materials. Available from: [Link]

-

MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

-

MDPI. (n.d.). β-Cyclodextrin-Encapsulated Rhodamine Derivatives Core–Shell Microspheres—Based Fluorescent Sensor for Au 3+ and Template for Generating Microplates of Gold. Retrieved from: [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from: [Link]

- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

- (n.d.).

-

RSC Publishing. (2023). Supramolecular inclusion complexes of β-cyclodextrin with bathochromic-shifted photochromism and photomodulable fluorescence enable multiple applications. Available from: [Link]

- Google Patents. (n.d.). WO2014118041A1 - Stabilization of aqueous xanthene dye solutions by means of antichaotropic compounds.

-

PubMed Central. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. Available from: [Link]

-

ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available from: [Link]

- (n.d.). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses.

-

YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. firp-ula.org [firp-ula.org]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Cyclodextrin supramolecular assembly confined luminescent materials - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05698A [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

reducing background fluorescence in 3,6-diamino-9H-xanthen-9-one imaging

Technical Support Center: Optimizing Signal-to-Noise in 3,6-diamino-9H-xanthen-9-one Imaging

To: Research & Development Teams, High-Content Screening Groups From: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting Background Fluorescence in Rhodamine 110-based Assays

Executive Summary

You are likely employing 3,6-diamino-9H-xanthen-9-one —commonly known as Rhodamine 110 (R110) —as a fluorogenic core for protease or hydrolysis assays.[1][2] While R110 offers superior photostability compared to coumarin or fluorescein, users frequently encounter high background fluorescence that compromises the Z-factor in screening and resolution in microscopy.[1]

This guide deconstructs the physical chemistry of R110 to provide actionable, mechanistic solutions for reducing noise.

Part 1: The Mechanistic Root of the Problem

Q: Why does my "blank" control exhibit significant fluorescence before the enzyme is even added?

A: This is rarely a machine error; it is a chemical equilibrium issue.[1] The "background" usually stems from two distinct sources: Intrinsic Impurity and Spontaneous Hydrolysis .

-

The "Lactone" Trap: Rhodamine 110 substrates are typically bis-amides (peptides attached to both amino groups).[1] In this state, the molecule is locked in a non-fluorescent lactone (closed) form or has its conjugation disrupted. However, commercial synthesis often leaves trace amounts of mono-amides or free R110 .[1]

-

Spontaneous Hydrolysis: In aqueous buffers, particularly at pH > 7.5, the amide bond can hydrolyze without enzymatic activity.[1] This "leakage" releases free fluorophore over time, causing your negative controls to drift upward during long incubations.[1]

Q: Why do I see bright, punctate spots in my live-cell negative controls?

A: You are witnessing the Lysosomotropic Effect . Rhodamine 110 is a cationic, lipophilic fluorophore.[1][3] It permeates cell membranes and accumulates in acidic organelles (lysosomes and mitochondria) due to the proton gradient (pH trap).

-

Mechanism: The neutral/zwitterionic form crosses the membrane. Once inside the acidic lysosome (pH ~4.5), it becomes protonated and trapped.

-

Result: High local concentration causes bright "dots" that software may misinterpret as positive signal [2].[1]

Part 2: Visualization of Signal vs. Noise Pathways

The following diagram illustrates the competing pathways that generate signal (Enzymatic) versus noise (Spontaneous/Trapping).

Figure 1: Kinetic pathway of Rhodamine 110 generation showing desirable enzymatic cleavage versus background noise sources (hydrolysis and lysosomal trapping).[1]

Part 3: Troubleshooting & Optimization Protocols

Scenario A: High Background in Cell-Free (Biochemical) Assays

Q: How do I stabilize the substrate to prevent non-enzymatic drift?

Protocol: Substrate Stability Validation Before running your screen, perform this self-validating check:

-

Dissolve substrate in DMSO (stock) and dilute into Assay Buffer (pH 7.4).

-

Split into two aliquots:

-

Aliquot A: Keep at 4°C (Control).

-

Aliquot B: Incubate at 37°C for 2 hours (Simulation).

-

-

Measure fluorescence (Ex 498 nm / Em 521 nm).

-

Calculate Drift: If Fluorescence (B) > 1.2 × Fluorescence (A), your buffer pH is likely too high or the substrate is chemically unstable.[1]

Corrective Actions:

-

Lower pH: Shift assay buffer from pH 8.0 to pH 7.2–7.4 if enzyme activity permits. R110 hydrolysis rates drop significantly below pH 7.5.[1]

-

Add Stabilizers: Include 0.01% Triton X-100 or Tween-20 to prevent aggregation-induced quenching/fluorescence artifacts [3].[1]

Scenario B: High Background in Live-Cell Imaging

Q: How do I remove the "punctate" background in cells?

A: You must collapse the proton gradient or wash aggressively.

| Method | Protocol Step | Mechanism |

| Pulse-Chase Washing | Incubate substrate (30 min) -> Wash 3x with HBSS -> Image in fresh buffer. | Removes extracellular substrate that drives equilibrium into the lysosome.[1] |

| Bafilomycin A1 | Pre-treat cells with 10–50 nM Bafilomycin A1 for 30 min.[1] | Inhibits V-ATPase, neutralizing lysosomal pH and preventing cationic trapping [2].[1] |

| Substrate Concentration | Titrate substrate down.[1][4] Start at 10 µM and dilute to 1–2 µM. | Reduces the driving force for passive diffusion into organelles.[1] |

Scenario C: Optical Bleed-Through

Q: I am seeing signal in the orange/red channel. Is R110 bleeding through?

A: Unlikely.[1] R110 has a narrow Stokes shift but sharp emission.[1]

-

Excitation: ~498 nm

-

Emission: ~521 nm[1]

-

Issue: If you see signal in the PE/RFP channel, it is likely concentration-dependent quenching or dimer formation shifting the spectrum red [4].[1]

-

Solution: Reduce fluorophore concentration. R110 tends to stack (dimerize) at high concentrations (>50 µM), which alters its spectral properties.[1]

Part 4: Reference Data

Table 1: Optical Properties & Filter Selection

| Parameter | Value | Notes |

| Excitation Max | 498 nm | Matches Argon laser (488 nm) or Blue LED.[1] |

| Emission Max | 521 nm | Matches standard FITC/GFP filters (525/50 bandpass).[1] |

| Extinction Coeff. | ~80,000 M⁻¹cm⁻¹ | High brightness allows lower substrate usage.[1] |

| Quantum Yield | 0.90+ | Very efficient; high signal potential.[1] |

| pKa | ~4.3 (Acid form) | Fluorescence is stable between pH 4–9 [5].[1] |

Table 2: Troubleshooting Matrix

| Symptom | Root Cause | Immediate Fix |

| High T=0 Fluorescence | Impure Substrate (Free R110 contamination). | Check purity via HPLC. Pre-wash cells if adherent.[1] |

| Signal Drift over Time | Spontaneous Hydrolysis.[1] | Lower buffer pH to 7.[1]2. Store substrate stocks in anhydrous DMSO at -20°C. |

| Punctate Cytosol Signal | Lysosomal Accumulation. | Wash cells 3x with HBSS.[1] Use Bafilomycin A1 control.[1] |

| Low Signal-to-Noise | Inner Filter Effect (Substrate absorbs light).[1] | Lower substrate concentration (avoid >50 µM).[1] |

References

-

National Institutes of Health (NIH). (2019).[1] Fluorescent Probes with High pKa Values... for Sensitive Detection of Lysosomal pH Variations. PubMed.[1][5][6] Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (2015).[1] Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf.[1] Retrieved February 4, 2026, from [Link]

-

Iris Biotech. (n.d.).[1] Rhodamine 110: Properties and Applications. Iris Biotech GmbH.[1] Retrieved February 4, 2026, from [Link][1]

Sources

- 1. Rhodamine 110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. Intracellular accumulation of rhodamine 110 in single living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rhodamine 110 | C20H15ClN2O3 | CID 65203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Support Center: Understanding the pH-Dependence of 3,6-diamino-9H-xanthen-9-one Fluorescence

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,6-diamino-9H-xanthen-9-one and related xanthene dyes. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the significant influence of pH on the fluorescence intensity of this class of compounds.

Introduction

3,6-diamino-9H-xanthen-9-one is a core structure of many widely used fluorescent dyes, including rhodamines and pyronins.[1] A critical, yet often underestimated, factor governing their application is the pH of the experimental medium. The proton concentration can dramatically alter the electronic structure and, consequently, the fluorescence properties of these molecules. This guide is designed to provide a foundational understanding of these effects and to offer practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of 3,6-diamino-9H-xanthen-9-one so sensitive to pH?

A1: The pH sensitivity arises from protonation and deprotonation events at different sites on the molecule. For many xanthene dyes, particularly those with a carboxylic acid group (like Rhodamine B), there is a pH-dependent equilibrium between a fluorescent zwitterionic form (open) and a non-fluorescent spirolactam form (closed).[2][3] In acidic conditions, the equilibrium shifts towards the highly fluorescent open form. Additionally, the amino groups on the xanthene core can be protonated at very low pH, which can lead to fluorescence quenching.

Q2: What is the optimal pH range for maximizing the fluorescence of this dye?

A2: Generally, xanthene dyes like those derived from this core structure exhibit strong fluorescence in acidic to moderately acidic conditions (pH < 6).[2] In this range, the molecule exists predominantly in its fluorescent, ring-opened form. As the pH increases towards neutral and alkaline conditions, the fluorescence intensity often decreases due to the formation of the non-fluorescent spirolactam structure.[4] However, the exact optimal pH can vary depending on the specific substitutions on the core structure.

Q3: Can the choice of buffer affect my fluorescence measurements?

A3: Absolutely. While the primary role of a buffer is to control pH, the buffer components themselves can interact with the fluorophore.[5][6] Some buffer species, such as those containing heavy atoms (e.g., iodide, bromide) or certain anions, can act as collisional quenchers, reducing fluorescence intensity.[7] It is crucial to select a buffer system that is inert to the fluorophore and to maintain a consistent buffer composition across all experiments. When in doubt, perform a control experiment to assess the effect of the buffer on the dye's fluorescence.

Q4: I'm observing a shift in the emission wavelength as I change the pH. Is this normal?